REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:11])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[C:5]#[N:6].[CH2:12](N(CC)CC)[CH3:13]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.C(O)C>[Cl:11][C:3]1[C:2]([CH:12]=[CH2:13])=[CH:9][CH:8]=[C:7]([F:10])[C:4]=1[C:5]#[N:6] |f:2.3.4.5.6|
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Name
|
|
Quantity
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15.4 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C#N)C(=CC1)F)Cl
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Name
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potassium vinyl trifluoroborate
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Quantity
|
17.6 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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18.3 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
2.68 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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then degassed
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Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 3 h
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Duration
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3 h
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Type
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ADDITION
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Details
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The reaction was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with brine
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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CUSTOM
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Details
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The product was purified by chromatography through a 330 g ISCO Redi-Sep column with 10% ethyl acetate/hexane solvent system
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC=C1C=C)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |